6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
Description
6-Cyano-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyano group at position 6 and an iodo group at position 3, with an ethyl ester moiety at position 2. Synthetically, such compounds are typically derived from 2-aminopyridines and bromopyruvate esters under reflux or continuous flow conditions .
Properties
IUPAC Name |
ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2/c1-2-17-11(16)9-10(12)15-6-7(5-13)3-4-8(15)14-9/h3-4,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUULCMRDKEJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722957 | |
| Record name | Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-50-3 | |
| Record name | Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with ethyl cyanoacetate, followed by iodination and cyclization reactions . The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow systems to enhance reaction efficiency and yield . The use of microreactor technology allows for precise control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for extensive comparisons. Below is a detailed analysis of analogs with variations in substituents, positions, and biological relevance:
Substituent Effects on Reactivity and Bioactivity
Halogenated Derivatives Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Chlorine at position 6 offers moderate electron-withdrawing effects and smaller steric bulk compared to iodine. This compound is synthesized via condensation of 2-aminopyridine and ethyl bromopyruvate in ethanol (72% yield) and exhibits anticancer activity . Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: Bromine at position 6 increases lipophilicity and may enhance membrane permeability. Its synthesis involves similar methods, with a molecular weight of 269.1 g/mol . 3-Iodo Derivatives: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (MW: 332.10 g/mol) highlights positional isomerism; iodine at position 3 instead of 6 may alter binding kinetics due to steric and electronic differences .
Electron-Withdrawing Groups 6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability. Synthesized via prolonged heating in ethanol, this compound shares synthetic routes with the target molecule . 6-Cyano vs. 6-Fluoro: Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (MW: 194.16 g/mol) demonstrates fluorine’s high electronegativity, improving pharmacokinetics but lacking the cyano group’s dipole interactions .
Hydrophilic and Polar Substituents Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: A hydroxyl group at position 8 increases solubility but may reduce membrane permeability. This compound is synthesized via cyclization of 2-aminopyridin-3-ol and ethyl bromopyruvate .
Structural Isomerism and Positional Effects
- Position 2 vs. 3 Carboxylate Esters : Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (pyridazine core) shows reduced aromaticity compared to pyridine-based analogs, affecting electronic distribution and bioactivity .
- Methoxy Substitution: Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate (MW: 220.22 g/mol) demonstrates electron-donating effects from the methoxy group, contrasting with the cyano group’s electron-withdrawing nature .
Data Tables
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester (CAS No. 885275-50-3) is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound features both cyano and iodo substituents, which contribute to its unique chemical reactivity and biological properties. The following sections will explore the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation : 2-Aminopyridine is reacted with ethyl cyanoacetate.
- Iodination : The resulting compound undergoes iodination.
- Cyclization : Final cyclization reactions yield the desired ester.
In industrial settings, continuous flow systems may be employed to enhance reaction efficiency and yield .
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Properties
Research indicates that imidazo[1,2-A]pyridine derivatives possess significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, demonstrating efficacy that suggests potential therapeutic applications in treating infections .
Anticancer Activity
Studies have shown that compounds within the imidazo[1,2-A]pyridine family can inhibit cancer cell proliferation. Specifically, 6-Cyano-3-iodo-imidazo[1,2-A]pyridine derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways .
Structure-Activity Relationship (SAR)
The presence of cyano and iodo groups in the structure significantly influences the biological activity of the compound. SAR studies reveal that modifications to these substituents can enhance potency against specific biological targets .
| Substituent | Effect on Activity |
|---|---|
| Cyano | Increases lipophilicity and enhances binding affinity to target proteins |
| Iodo | Enhances biological activity through increased electron density |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Anticancer Study : A recent investigation demonstrated that 6-Cyano-3-iodo-imidazo[1,2-A]pyridine derivatives inhibited growth in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis .
- Antimicrobial Evaluation : In vitro testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Kinase Inhibition : Research has indicated that this compound may act as a kinase inhibitor, which is crucial for developing targeted cancer therapies. Molecular docking studies suggest strong binding interactions with key kinases involved in tumor growth .
Q & A
Basic: What are the recommended safety protocols for handling 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester?
Answer:
This compound requires strict safety measures due to potential toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and NIOSH-approved respirators to avoid skin/eye contact or inhalation .
- Containment: Perform reactions in a fume hood or glovebox to minimize exposure to volatile byproducts .
- Waste Disposal: Segregate waste into halogenated organic containers and engage certified hazardous waste disposal services to prevent environmental contamination .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation typically employs:
- Spectroscopic Techniques:
- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions, as demonstrated for related imidazo[1,2-a]pyridine derivatives .
Advanced: What synthetic strategies are effective for functionalizing the C-3 position of the imidazo[1,2-a]pyridine core?
Answer:
The C-3 position is reactive due to electron-rich aromaticity. Optimized methods include:
- Friedel-Crafts Acylation: Catalyzed by Lewis acids (e.g., AlCl) under anhydrous conditions, enabling introduction of acetyl groups with >80% yield .
- Halogenation: Iodine or N-bromosuccinimide (NBS) in DMF at 0–5°C selectively substitutes C-3, though competing side reactions require careful stoichiometric control .
Advanced: How can researchers resolve contradictions in reported yields for imidazo[1,2-a]pyridine derivatives?
Answer:
Discrepancies often arise from:
- Reaction Conditions: Temperature, solvent polarity, and catalyst loading significantly impact yields. For example, Friedel-Crafts acylation at 60°C vs. 25°C alters conversion rates .
- Purification Methods: Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) affects purity and isolated yields .
- Analytical Validation: Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and identify side products .
Basic: What are the solubility and stability profiles of this compound under various experimental conditions?
Answer:
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Ethyl ester groups enhance lipid solubility, making it suitable for organic-phase reactions .
- Stability: Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester moiety. Avoid prolonged exposure to light, as iodine may undergo photolytic cleavage .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound?
Answer:
Pharmacological studies typically involve:
- In Vitro Assays:
- Structure-Activity Relationship (SAR): Modify the cyano or iodo groups and test derivatives for enhanced potency .
Basic: What are the key spectroscopic markers for confirming the synthesis of this compound?
Answer:
- IR Spectroscopy: Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) confirm functional groups .
- H NMR: Signals at δ 1.3–1.4 ppm (triplet, CH of ethyl ester) and δ 4.3–4.4 ppm (quartet, CH of ester) validate the ethyl ester moiety .
Advanced: How can computational modeling aid in optimizing the reactivity of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
